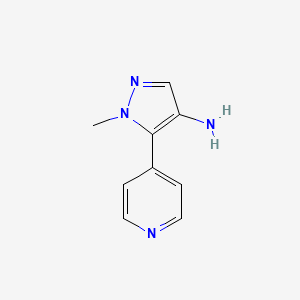

1-Methyl-5-(pyridin-4-YL)-1H-pyrazol-4-amine

Description

Properties

Molecular Formula |

C9H10N4 |

|---|---|

Molecular Weight |

174.20 g/mol |

IUPAC Name |

1-methyl-5-pyridin-4-ylpyrazol-4-amine |

InChI |

InChI=1S/C9H10N4/c1-13-9(8(10)6-12-13)7-2-4-11-5-3-7/h2-6H,10H2,1H3 |

InChI Key |

FBAIJEPNPGWSLV-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=C(C=N1)N)C2=CC=NC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

1-Methyl-5-(pyridin-4-YL)-1H-pyrazol-4-amine chemical structure and properties

1-Methyl-5-(pyridin-4-yl)-1H-pyrazol-4-amine: Scaffold Utility, Synthesis, and Physiochemical Profiling in Targeted Therapeutics

Executive Summary & Structural Rationale

In modern targeted therapeutics, the design of highly selective ATP-competitive kinase inhibitors relies heavily on privileged heterocyclic scaffolds. 1-Methyl-5-(pyridin-4-yl)-1H-pyrazol-4-amine represents a highly specialized, orientation-locked pharmacophore that has gained significant traction in the development of inhibitors for kinases such as p38α MAPK, ROCK-II, and Aurora kinases.

Unlike its more common regioisomers (e.g., 5-amino-4-aryl pyrazoles), this specific structural arrangement provides a unique vector geometry that maximizes binding affinity within the narrow constraints of the kinase hinge region.

Pharmacophore Deconstruction

-

The N1-Methyl Group: Unsubstituted pyrazoles exist in a state of rapid tautomeric flux, which severely complicates structure-activity relationship (SAR) modeling and can lead to unpredictable off-target binding. Methylation at the N1 position permanently locks the tautomeric state , ensuring a singular, predictable binding conformation while subtly increasing the scaffold's lipophilicity for improved membrane permeability.

-

The 5-(Pyridin-4-yl) Motif: The pyridine ring serves as the primary anchor. The nitrogen at the 4-position acts as a potent hydrogen bond acceptor, specifically targeting the backbone amide NH of the kinase hinge region (e.g., the Met109 residue in p38α) .

-

The C4-Amino Group: Positioned vicinally to the pyridine ring, the primary amine acts as a highly versatile synthetic handle. It allows for rapid late-stage diversification via amidation or urea formation, enabling the attachment of lipophilic tails designed to probe the DFG-out allosteric pocket or solvent-exposed regions .

Physiochemical Properties & ADME Predictability

To be viable as a lead-like fragment, a scaffold must possess physiochemical properties that align with Lipinski’s Rule of Five. As summarized in the table below, 1-Methyl-5-(pyridin-4-yl)-1H-pyrazol-4-amine exhibits an optimal balance of low molecular weight, controlled polarity, and excellent hydrogen-bonding metrics, making it an ideal starting point for oral drug development.

| Property | Value | Pharmacological Implication |

| Molecular Formula | C9H10N4 | N/A |

| Molecular Weight | 174.20 g/mol | Highly fragment-like; allows for substantial downstream mass addition. |

| Exact Mass | 174.0905 Da | Crucial for high-resolution LC-MS tracking during synthesis. |

| LogP (Predicted) | 0.85 – 1.15 | Optimal lipophilicity for aqueous solubility and initial cell permeability. |

| Topological Polar Surface Area | 56.8 Ų | Excellent for membrane penetration; well below the 140 Ų limit. |

| Hydrogen Bond Donors | 1 (-NH2) | Minimizes desolvation penalty upon entering the hydrophobic binding pocket. |

| Hydrogen Bond Acceptors | 3 (N-pyridine, N-pyrazole, N-amine) | Provides multiple vectors for target engagement. |

| Rotatable Bonds | 1 | High rigidity minimizes entropic loss upon target binding. |

Synthetic Methodology & Process Optimization

The synthesis of this specific regioisomer requires strict regiocontrol. The protocol below utilizes a robust, self-validating two-step sequence starting from commercially available 5-bromo-1-methyl-4-nitro-1H-pyrazole.

Step 1: Suzuki-Miyaura Cross-Coupling

Objective: Regioselective installation of the pyridin-4-yl moiety at the C5 position. Causality: Pd(dppf)Cl₂ is selected as the catalyst because its bidentate ferrocene ligand provides the necessary steric bulk and electron density to facilitate the oxidative addition of the electron-deficient bromopyrazole, while preventing catalyst deactivation by the pyridine nitrogen .

-

Reaction Setup: In a thoroughly degassed Schlenk flask, combine 5-bromo-1-methyl-4-nitro-1H-pyrazole (1.0 equiv) and pyridin-4-ylboronic acid (1.2 equiv).

-

Catalyst & Base: Add Pd(dppf)Cl₂ (0.05 equiv) and anhydrous K₂CO₃ (2.5 equiv).

-

Solvent & Heating: Suspend the mixture in a degassed 4:1 mixture of 1,4-Dioxane and H₂O. Heat to 90°C under a nitrogen atmosphere for 12 hours.

-

Self-Validation (In-Process Control): Monitor via LC-MS. The reaction is deemed complete when the starting material peak disappears and a dominant peak at m/z 205.08 [M+H]+ (1-methyl-4-nitro-5-(pyridin-4-yl)-1H-pyrazole) emerges.

-

Workup: Cool to room temperature, filter through a Celite pad to remove palladium black, and extract with EtOAc. Purify via flash chromatography (Hexanes/EtOAc).

Step 2: Chemoselective Nitro Reduction

Objective: Reduction of the C4-nitro group to the primary amine. Causality: While standard catalytic hydrogenation (H₂ with Pd/C) is common, the presence of the pyridine ring often poisons the palladium catalyst, and over-reduction of the heteroaromatic system is a significant risk. An iron-catalyzed reduction (Béchamp-type) utilizing Fe/NH₄Cl is chosen for its mildness, scalability, and absolute chemoselectivity for the nitro group .

-

Reaction Setup: Dissolve the intermediate from Step 1 (1.0 equiv) in a 4:1 mixture of Ethanol and H₂O.

-

Reagent Addition: Add Iron powder (325 mesh, 5.0 equiv) and solid NH₄Cl (5.0 equiv).

-

Heating: Reflux the suspension at 80°C for 4 hours with vigorous stirring.

-

Self-Validation (In-Process Control): Monitor via LC-MS. The reduction is complete when the m/z 205.08 peak is fully replaced by the product peak at m/z 175.10 [M+H]+ . Furthermore, ¹H NMR validation will show the appearance of a broad singlet at ~4.5 ppm integrating for 2H (the primary amine), confirming successful reduction.

-

Workup: Filter the hot mixture through Celite to remove iron oxides. Concentrate the filtrate, basify with saturated NaHCO₃, and extract with Dichloromethane to yield the pure 1-Methyl-5-(pyridin-4-yl)-1H-pyrazol-4-amine.

Fig 1: Two-step synthetic workflow for 1-Methyl-5-(pyridin-4-yl)-1H-pyrazol-4-amine.

Mechanistic Application: Kinase Inhibition Pathways

Once functionalized at the C4-amine (e.g., converted into a complex amide or urea), this scaffold acts as a potent ATP-competitive inhibitor. In the context of inflammatory diseases and oncology, targeting the p38α MAP Kinase pathway is a primary application for this chemotype .

By wedging into the ATP-binding pocket, the pyrazole-pyridine core physically blocks the transfer of the terminal phosphate of ATP to downstream substrates (such as MK2 and ATF2). This halts the signaling cascade responsible for the transcription of pro-inflammatory cytokines (TNF-α, IL-6), thereby arresting the inflammatory response at the cellular level.

Fig 2: Kinase signaling cascade illustrating the ATP-competitive inhibition mechanism.

References

-

Tautomerism of pyrazoline-5-thione and triazoline-5-thione studied by variable temperature photoelectron spectroscopy. Canadian Journal of Chemistry.[Link]

-

Discovery of Substituted 4-(Pyrazol-4-yl)-phenylbenzodioxane-2-carboxamides as Potent and Highly Selective Rho Kinase (ROCK-II) Inhibitors. Journal of Medicinal Chemistry (ACS Publications).[Link]

-

Amino-Pyrazoles in Medicinal Chemistry: A Review. Pharmaceuticals (MDPI).[Link]

-

Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry (RSC Publishing).[Link]

-

Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules (MDPI).[Link]

Structural and Physicochemical Profiling of 1-Methyl-5-(pyridin-4-yl)-1H-pyrazol-4-amine: A Technical Whitepaper

Executive Summary

As a Senior Application Scientist in early-stage drug discovery, I frequently utilize the pyrazole-pyridine pharmacophore as a privileged scaffold for designing ATP-competitive kinase inhibitors. The compound 1-Methyl-5-(pyridin-4-yl)-1H-pyrazol-4-amine represents a highly versatile hinge-binding core. Its structural geometry allows it to form critical hydrogen bond networks within the active sites of therapeutic targets such as c-Jun N-terminal kinases (JNK)[1] and p38 MAP kinases[2].

This whitepaper provides an authoritative breakdown of the compound's chemical identity, the mechanistic derivation of its SMILES string, and a field-proven, self-validating synthetic methodology for its preparation.

Chemical Identity & Core Properties

Before initiating any synthetic or computational workflow, it is critical to establish the exact physicochemical parameters of the core scaffold. The quantitative data for 1-Methyl-5-(pyridin-4-yl)-1H-pyrazol-4-amine is summarized in the table below.

| Parameter | Value |

| IUPAC Name | 1-Methyl-5-(pyridin-4-yl)-1H-pyrazol-4-amine |

| Chemical Formula | C9H10N4 |

| Molecular Weight | 174.207 g/mol |

| Monoisotopic Mass | 174.0905 Da |

| SMILES String | Cn1ncc(N)c1c2ccncc2 |

| Hydrogen Bond Donors | 1 (Primary Amine) |

| Hydrogen Bond Acceptors | 3 (Pyridine N, Pyrazole N2, Amine N) |

Structural Elucidation & SMILES Derivation

In computational chemistry and cheminformatics, the SMILES (Simplified Molecular-Input Line-Entry System) string is the foundational identifier. The exact SMILES for this compound is Cn1ncc(N)c1c2ccncc2. Understanding the causality behind this string is essential for structural validation:

-

C : Represents the 1-methyl group.

-

n1 : The N1 atom of the pyrazole ring. The lowercase n denotes its participation in the aromatic system. The 1 indicates the start of the ring closure.

-

n : The N2 atom of the pyrazole ring, adjacent to N1.

-

c : The C3 atom of the pyrazole ring.

-

c(N) : The C4 atom, which is bonded to an exocyclic primary amine (N). This amine serves as a critical vector for further derivatization (e.g., into ureas or amides) to target the DFG-out or DFG-in pockets of kinases[3].

-

c1 : The C5 atom, which bonds back to n1 to complete the 5-membered pyrazole ring.

-

c2ccncc2 : The pyridin-4-yl substituent. It is attached directly to the C5 atom. The c2 marks the attachment point at position 4 of the pyridine ring, followed by the rest of the aromatic system ccncc, and closed by 2.

Self-Validating Synthesis Protocols

To ensure reproducibility and high yield, the synthesis of this core must be approached with chemoselectivity in mind. The following two-step protocol utilizes a Suzuki-Miyaura cross-coupling followed by a chemoselective nitro reduction.

Step 1: Suzuki-Miyaura Cross-Coupling

Objective: Regioselective arylation at the C5 position of the pyrazole core.

Mechanistic Causality: The C5-bromo position of 5-bromo-1-methyl-4-nitro-1H-pyrazole[4] is highly activated for oxidative addition by palladium due to the electron-withdrawing nature of the adjacent nitro group at C4. We utilize

-

Preparation: Charge a flame-dried Schlenk flask with 5-bromo-1-methyl-4-nitro-1H-pyrazole (1.0 eq) and pyridin-4-ylboronic acid (1.2 eq).

-

Catalysis: Add

(0.05 eq) and -

Solvation: Suspend the mixture in a degassed solvent system of 1,4-Dioxane/

(4:1 v/v). Rationale: Water is essential to dissolve the inorganic base and activate the boronic acid via the formation of a reactive boronate complex. -

Reaction: Heat the reaction mixture to 90°C for 4 hours.

-

Self-Validation Checkpoint: Monitor the reaction via LC-MS. The step is validated as complete when the starting material peak (m/z ~206) disappears and the intermediate product peak (m/z 205.08 for [M+H]+) emerges.

-

Workup: Extract with EtOAc, wash with brine, dry over

, and purify via flash chromatography (DCM/MeOH) to yield 1-methyl-4-nitro-5-(pyridin-4-yl)-1H-pyrazole.

Step 2: Chemoselective Nitro Reduction

Objective: Reduction of the C4-nitro group to a primary amine without reducing the heteroaromatic rings.

Mechanistic Causality: Palladium on carbon (Pd/C) under a hydrogen atmosphere provides a clean, surface-mediated reduction. The aromatic rings (pyrazole and pyridine) remain intact under mild

-

Preparation: Dissolve 1-methyl-4-nitro-5-(pyridin-4-yl)-1H-pyrazole (1.0 eq) in anhydrous Methanol (0.1 M).

-

Catalyst Addition: Carefully add 10% Pd/C (0.1 eq by weight) under a stream of nitrogen to prevent the ignition of the solvent.

-

Reduction: Purge the reaction vessel with

gas and maintain under a hydrogen balloon (1 atm) at room temperature for 12 hours. -

Self-Validation Checkpoint: Monitor via TLC and

-NMR. In NMR, successful reduction is definitively confirmed by the appearance of a broad singlet at ~4.5 ppm integrating to 2H (the -

Workup: Filter the suspension through a pad of Celite to remove the palladium catalyst, washing thoroughly with MeOH. Concentrate the filtrate in vacuo to yield the target compound: 1-Methyl-5-(pyridin-4-yl)-1H-pyrazol-4-amine .

Workflow Visualization

The following diagram illustrates the logical progression from starting materials to the final kinase screening assay, mapping the synthetic dependencies of the protocol described above.

Fig 1: Two-step synthesis and screening workflow for the pyrazole-pyridine pharmacophore.

References

-

Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. National Institutes of Health / PMC. Available at:[Link]

-

Development of a Practical Synthesis of a Pyrazolopyridinone-Based p38 MAP Kinase Inhibitor. ACS Publications. Available at:[Link]

-

Discovery of Substituted 4-(Pyrazol-4-yl)-phenylbenzodioxane-2-carboxamides as Potent and Highly Selective Rho Kinase (ROCK-II) Inhibitors. National Institutes of Health / PMC. Available at:[Link]

-

Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI. Available at:[Link]

Sources

- 1. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery of Substituted 4-(Pyrazol-4-yl)-phenylbenzodioxane-2-carboxamides as Potent and Highly Selective Rho Kinase (ROCK-II) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-Bromo-1-methyl-4-nitro-1H-pyrazole | 89607-13-6 [sigmaaldrich.com]

- 5. mdpi.com [mdpi.com]

The Solubility Paradox of Aminopyrazoles: A Technical Guide to 1-Methyl-5-(pyridin-4-yl)-1H-pyrazol-4-amine in DMSO vs. Aqueous Media

Executive Summary: The Structural Context

In modern drug discovery, particularly within the development of kinase inhibitors (such as IRAK4 or p38 MAPK inhibitors), the aminopyrazole scaffold is a privileged pharmacophore [1]. Specifically, 1-Methyl-5-(pyridin-4-yl)-1H-pyrazol-4-amine serves as a critical hinge-binding motif. However, this structural elegance introduces a profound "solubility paradox."

While the compound exhibits exceptional solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO)—the industry standard for high-throughput screening (HTS) stock solutions—it suffers from severe precipitation in aqueous assay buffers [2]. This technical whitepaper dissects the thermodynamic causality behind this differential solubility, outlines self-validating experimental workflows to quantify it, and provides actionable strategies to prevent false-negative data in biological assays.

Physicochemical Profiling & Solvation Thermodynamics

To understand the solubility behavior of 1-Methyl-5-(pyridin-4-yl)-1H-pyrazol-4-amine, we must first analyze its molecular architecture and the thermodynamic forces governing its solvation.

Structural Thermodynamics

The molecule (MW: 174.20 g/mol ) features a planar, highly conjugated system comprising a pyrazole ring and a pyridine ring.

-

Crystal Lattice Energy: The planarity of the aromatic rings promotes strong intermolecular

stacking in the solid state. This results in a high crystal lattice energy that must be overcome for dissolution to occur. -

Ionization State: The pyridine nitrogen has a calculated

of approximately 5.2. In physiological aqueous buffers (pH 7.4), the molecule exists almost entirely in its neutral, un-ionized state, drastically reducing its hydration capacity.

The DMSO Solvation Mechanism

DMSO is a highly polar aprotic solvent with a strong dipole moment (3.96 D) and a highly localized negative charge on its sulfoxide oxygen.

-

Causality of High Solubility: The sulfoxide oxygen acts as an aggressive hydrogen-bond acceptor, directly solvating the protons of the C4-amino group. Simultaneously, the hydrophobic methyl groups of DMSO form favorable van der Waals interactions with the compound's N-methyl and aromatic rings. This dual-action solvation easily overcomes the crystal lattice energy, allowing stock concentrations to exceed 50 mM (>8 mg/mL).

The Aqueous Solvation Mechanism

Water, a polar protic solvent, relies on hydrogen bond networks.

-

Causality of Low Solubility: At pH 7.4, the neutral pyridine and pyrazole nitrogens are weak hydrogen-bond acceptors. The hydrophobic effect driven by the un-ionized aromatic system forces water molecules to form highly ordered, entropically unfavorable clathrate cages around the drug. Consequently, the thermodynamic equilibrium shifts toward precipitation [3].

Quantitative Data Summary

Table 1: Physicochemical and Solubility Profile

| Property / Medium | Value / Observation | Thermodynamic Driver |

| Molecular Weight | 174.20 g/mol | N/A |

| Topological Polar Surface Area (TPSA) | 56.73 Ų | Moderate polarity, H-bond capacity |

| LogP (Calculated) | ~1.06 | Lipophilic preference |

| Solubility in 100% DMSO | >50 mM (>8.7 mg/mL) | Strong H-bond acceptance by solvent |

| Kinetic Aqueous Sol. (pH 7.4, 2% DMSO) | ~20 - 50 µM | Metastable amorphous dispersion |

| Thermodynamic Aqueous Sol. (pH 7.4) | <10 µM (<1.7 µg/mL) | High crystal lattice energy, neutral state |

| Thermodynamic Aqueous Sol. (pH 2.0) | >1 mM (>174 µg/mL) | Protonation of pyridine nitrogen ( |

Experimental Workflows: Kinetic vs. Thermodynamic Assays

To accurately profile this compound, scientists must deploy two distinct methodologies. Using kinetic solubility data for in vivo formulation, or thermodynamic data for HTS assay design, will lead to catastrophic project failures [3].

Workflow Diagram

Caption: Decision tree and workflow comparing Kinetic vs. Thermodynamic solubility assays.

Protocol 1: High-Throughput Kinetic Solubility (Self-Validating)

Purpose: To determine the maximum concentration at which the DMSO-solubilized compound can be diluted into an aqueous bioassay before precipitating. This measures the metastable amorphous solubility[4].

Step-by-Step Methodology:

-

Stock Preparation: Prepare a 10 mM stock of the compound in 100% anhydrous DMSO. Causality: Anhydrous DMSO prevents premature water absorption, which can seed micro-crystals in the stock.

-

Serial Dilution: Dispense the stock into a 96-well plate containing 100 mM Phosphate Buffered Saline (PBS), pH 7.4, to achieve a final concentration range of 1 µM to 200 µM. Ensure the final DMSO concentration is clamped at exactly 2% across all wells.

-

Incubation: Incubate at 25°C for exactly 2 hours on a plate shaker (500 rpm). Causality: 2 hours mimics the standard incubation time of a biochemical kinase assay, capturing the relevant kinetic state before complete crystallization occurs.

-

Separation: Centrifuge the plate at 3,000 x g for 15 minutes. Causality: Centrifugation is preferred over filtration for aminopyrazoles to prevent non-specific binding of the basic amine to filter membranes (a common source of false-low readings).

-

Quantification & Validation: Analyze the supernatant via LC-MS/MS.

-

Self-Validation Step: Spike a known internal standard (e.g., labetalol) into the supernatant post-centrifugation to verify that ion suppression from the 2% DMSO is accounted for in the mass spectrometer.

-

Protocol 2: Thermodynamic Equilibrium Solubility

Purpose: To determine the true equilibrium solubility of the lowest-energy crystalline state. Essential for oral dosing and formulation [4].

Step-by-Step Methodology:

-

Solid Dispensing: Add 2 mg of solid, crystalline 1-Methyl-5-(pyridin-4-yl)-1H-pyrazol-4-amine to a 2 mL glass vial.

-

Buffer Addition: Add 1 mL of PBS (pH 7.4).

-

Equilibration: Agitate the suspension at 25°C for 24 hours.

-

Self-Validation Step: Prepare a parallel vial and agitate for 48 hours. Causality: If the LC-MS/MS quantification of the 24h and 48h supernatants are statistically identical, the system has self-validated that true thermodynamic equilibrium has been reached. If the 48h concentration is lower, the compound was still undergoing slow crystallization into a more stable polymorph.

-

-

Phase Separation & Analysis: Centrifuge at 10,000 x g for 15 minutes, dilute the supernatant 1:10 in mobile phase, and quantify via LC-MS/MS against a standard curve prepared in 50% Acetonitrile/Water.

Biological Impact: The "Crash-Out" Phenomenon

When 1-Methyl-5-(pyridin-4-yl)-1H-pyrazol-4-amine is utilized in target-based assays (e.g., IRAK4 inhibition), researchers often observe "flat" Structure-Activity Relationship (SAR) curves at higher concentrations.

Because the kinetic solubility limit in 2% DMSO/aqueous buffer is ~20-50 µM, testing the compound at 100 µM results in colloidal aggregation (crashing out). These aggregates not only reduce the free monomer concentration available to bind the kinase but can also cause optical interference (light scattering) in fluorescence-based readouts [2].

Caption: Impact of aqueous precipitation on kinase assay readouts and SAR accuracy.

Mitigation Strategies

To ensure trustworthiness in bioassay data for this compound:

-

Acoustic Dispensing: Utilize Echo acoustic liquid handling to dispense nanoliter volumes of DMSO stock directly into the assay plate, minimizing local concentration spikes that nucleate precipitation.

-

Surfactant Addition: Introduce 0.01% Tween-20 or CHAPS into the aqueous assay buffer. Causality: Surfactants lower the surface tension and stabilize transient amorphous nanoparticles, artificially extending the kinetic solubility window long enough to complete a 2-hour kinase assay without aggregation.

References

-

Title: Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 Source: ACS Medicinal Chemistry Letters (2015) URL: [Link] [1]

-

Title: Biological assay challenges from compound solubility: strategies for bioassay optimization Source: Drug Discovery Today (2006) URL: [Link] [2]

-

Title: In vitro solubility assays in drug discovery Source: Current Drug Metabolism (2008) URL: [Link][3]

-

Title: Separation Science in Drug Development, Part 2: High-Throughput Characterization Source: LCGC International (2022) URL: [Link] [4]

Strategic Utilization of 1-Methyl-5-(pyridin-4-yl)-1H-pyrazol-4-amine in Kinase Inhibitor Design

Executive Summary

1-Methyl-5-(pyridin-4-yl)-1H-pyrazol-4-amine represents a critical "privileged scaffold" in modern medicinal chemistry, particularly within the realm of kinase inhibitor discovery. Unlike fully elaborated drug candidates, this molecule functions as a high-value pharmacophore core (Fragment MW: ~188 Da). Its structural architecture—featuring a hydrogen-bond-rich aminopyrazole motif coupled with a solvent-exposed pyridine ring—makes it an ideal template for Fragment-Based Drug Discovery (FBDD) .

This technical guide analyzes the therapeutic potential of this scaffold, focusing on its ability to target the ATP-binding cleft of Serine/Threonine kinases (specifically p38 MAPK and JNK3 ) and Tyrosine kinases. We explore its mechanistic binding mode, structural optimization strategies, and validation via TR-FRET assays.

Structural Biology & Mechanistic Basis

The Pharmacophore Geometry

The therapeutic value of this scaffold lies in its ability to mimic the adenine ring of ATP. The 1-methyl-1H-pyrazol-4-amine core provides a distinct hydrogen bond donor/acceptor profile essential for anchoring to the kinase hinge region .

-

C4-Amine (Donor): The exocyclic amino group acts as a primary hydrogen bond donor to the backbone carbonyl of the hinge residue (e.g., Glu71 in p38α).

-

N2-Pyrazole (Acceptor): The endocyclic nitrogen serves as a hydrogen bond acceptor for the backbone amide NH of the hinge.

-

C5-Pyridine (Vector): The pyridine ring at the C5 position is often twisted out-of-plane due to steric clash with the N1-methyl group. This conformation allows the pyridine to direct substituents toward the Gatekeeper residue or the Solvent Front , improving isoform selectivity.

Binding Mode Visualization

The following diagram illustrates the interaction map of the scaffold within a generic kinase ATP pocket (e.g., p38 MAPK).

Caption: Interaction map of the aminopyrazole-pyridine scaffold within the ATP-binding cleft, highlighting critical H-bond anchors and steric vectors.

Medicinal Chemistry: From Fragment to Lead

The core amine is rarely potent enough (IC50 usually > 10 µM) to be a drug on its own. It serves as the "anchor." Therapeutic potential is unlocked by derivatizing the C4-amine to access the Hydrophobic Back Pocket .

Optimization Strategies (SAR)

| Region of Scaffold | Modification Strategy | Biological Impact |

| C4-Amino Group | Acylation (Amides) or Urea formation | Extends molecule into the back pocket (DFG-motif interaction); increases potency from µM to nM. |

| N1-Methyl | Replacement with Isopropyl/t-Butyl | Increases van der Waals contact; can induce selectivity against kinases with small gatekeepers. |

| C5-Pyridine | Fluorination or N-oxide formation | Modulates pKa and metabolic stability; alters water-mediated networks. |

Case Study: p38 MAPK Inhibition

In the development of p38 inhibitors (e.g., for rheumatoid arthritis), this scaffold is acylated with aryl groups. The resulting amide creates a "Type II" inhibitor profile or a stabilized "Type I" profile, preventing the activation loop phosphorylation.

-

Mechanism: The pyridine ring interacts with the hydrophobic region near the gatekeeper (Thr106 in p38α), while the derivatized amine extends to the DFG motif.

Experimental Protocols

Chemical Synthesis (Amide Coupling)

Objective: To synthesize a focused library of inhibitors using the 1-Methyl-5-(pyridin-4-yl)-1H-pyrazol-4-amine core.

-

Reagents: Scaffold (1.0 eq), Carboxylic Acid derivative (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq), DMF (Solvent).

-

Procedure:

Validation: LanthaScreen™ Eu Kinase Binding Assay

Objective: To determine the IC50 of the synthesized derivatives against p38 MAPK or JNK3 using a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) platform. This assay is superior to standard activity assays for measuring binding affinity of Type I/II inhibitors.

Workflow Diagram:

Caption: Step-by-step workflow for the LanthaScreen Eu Kinase Binding Assay.

Detailed Protocol:

-

Buffer Prep: Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

-

Plate Setup: Use a white, low-volume 384-well plate.

-

Inhibitor Addition: Add 5 µL of test compound (serially diluted in DMSO/Buffer). Final DMSO conc. should be <1%.

-

Kinase/Antibody Mix: Add 5 µL of Kinase (e.g., p38α, 5 nM final) + Eu-anti-Tag Antibody (2 nM final).

-

Tracer Addition: Add 5 µL of Kinase Tracer (e.g., Tracer 199, determined by titration).

-

Incubation: Shake plate for 30 sec, incubate for 60 min at Room Temp in the dark.

-

Detection: Measure on a TR-FRET compatible reader (e.g., EnVision). Calculate the Emission Ratio (665 nm / 615 nm).

-

Data Analysis: Plot Emission Ratio vs. log[Inhibitor]. Fit to a sigmoidal dose-response equation to determine IC50.

Therapeutic Implications & Future Perspectives

Selectivity Profiles

The 1-methyl-5-(pyridin-4-yl) configuration offers a unique vector for selectivity.

-

JNK3 vs. JNK1: Derivatives of this scaffold have shown >50-fold selectivity for JNK3 (neurodegenerative target) over JNK1 (housekeeping), primarily driven by the specific orientation of the pyridine ring in the ATP pocket [1].

-

LRRK2: This scaffold is being explored for Parkinson's disease, where "scaffold hopping" from aminopyrimidines to aminopyrazoles improves brain penetrance [2].

PROTAC Development

The primary amine at the C4 position is an excellent handle for attaching linkers. This allows the scaffold to be used as the "Warhead" in Proteolysis Targeting Chimeras (PROTACs), recruiting E3 ligases to degrade pathogenic kinases rather than merely inhibiting them.

References

-

Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives. Journal of Medicinal Chemistry. (2014).[3]

-

Scaffold-Hopping and Structure-Based Discovery of Potent, Selective, And Brain Penetrant N-(1H-Pyrazol-3-yl)pyridin-2-amine Inhibitors of Dual Leucine Zipper Kinase. ChemMedChem. (2022).[7][8]

-

5-amino-pyrazoles as potent and selective p38α inhibitors. Bioorganic & Medicinal Chemistry Letters. (2010).[1]

-

The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors. Molecules. (2023).[5][9]

Sources

- 1. 5-amino-pyrazoles as potent and selective p38α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dau.url.edu [dau.url.edu]

- 8. mdpi.com [mdpi.com]

- 9. escholarship.org [escholarship.org]

Technical Guide: 1-Methyl-5-(pyridin-4-yl)-1H-pyrazol-4-amine as a Drug Discovery Building Block

The following technical guide details the structural utility, synthesis, and application of 1-Methyl-5-(pyridin-4-yl)-1H-pyrazol-4-amine in drug discovery.

Executive Summary

1-Methyl-5-(pyridin-4-yl)-1H-pyrazol-4-amine is a specialized heterocyclic scaffold utilized in the design of kinase inhibitors and protein-protein interaction (PPI) modulators. Unlike its more common regioisomer (the 1-methyl-3-aryl variant), the 1,5-disubstituted architecture forces the pyridine ring into a specific vector relative to the amine handle, creating a unique 3D pharmacophore.

This building block is particularly valued for:

-

Hinge Binding: The pyridine nitrogen and the pyrazole C4-amine form a donor-acceptor motif compatible with the ATP-binding hinge region of kinases (e.g., p38 MAPK, JNK, CDK).

-

Vector Control: The N1-methyl group sterically clashes with the C5-aryl group, forcing a twisted conformation that can improve selectivity by exploiting non-planar pockets.

-

Synthetic Versatility: The C4-amine serves as a nucleophilic handle for urea, amide, or Buchwald-Hartwig couplings, allowing rapid library generation.

Structural Analysis & Pharmacophore Properties

The compound consists of a central pyrazole ring substituted at three key positions.[1][2][3] Its utility is defined by the interplay of these substituents.

| Position | Substituent | Function in Drug Design |

| N1 | Methyl | Conformational Lock: Prevents annular tautomerism (unlike NH-pyrazoles). Sterically influences the rotation of the C5-pyridine ring. |

| C5 | Pyridin-4-yl | H-Bond Acceptor: The pyridine nitrogen ( |

| C4 | Amine ( | Functional Handle: Primary attachment point for the inhibitor "tail" (solubilizing group or hydrophobic moiety). Acts as an H-bond donor. |

Pharmacophore Mapping (Hinge Interaction)

In a typical Type I kinase inhibitor binding mode:

-

The Pyridine N accepts a hydrogen bond from the backbone NH of the hinge region.

-

The Exocyclic -NH- (derived from the C4-amine) donates a hydrogen bond to the backbone Carbonyl of the hinge.

-

The N1-Methyl projects into the solvent front or a small hydrophobic pocket, often improving potency over the unsubstituted NH-analog.

Caption: Schematic interaction of the 4-amino-5-pyridylpyrazole core with a kinase hinge region.

Synthetic Utility & Protocols

The synthesis of 1-methyl-5-arylpyrazoles is challenging due to the regioselectivity preference of hydrazine condensations, which typically favor the 1-methyl-3-aryl isomer. To secure the 5-aryl isomer with high purity, a Nitration-Reduction strategy on the pre-formed 1,5-scaffold is the industry standard.

Workflow Overview

-

Regioselective Cyclization: Formation of 1-methyl-5-(pyridin-4-yl)pyrazole.

-

Electrophilic Aromatic Substitution: Nitration at C4.

-

Reduction: Conversion of

to

Caption: Step-wise synthetic route to the target aminopyrazole.

Detailed Experimental Protocols

Step 1 & 2: Synthesis of 1-Methyl-5-(pyridin-4-yl)pyrazole

Note: Direct condensation of methylhydrazine with

-

Enaminone Formation: Dissolve 1-(pyridin-4-yl)ethanone (1.0 eq) in DMF-DMA (Dimethylformamide dimethyl acetal, 5.0 eq). Reflux for 4–6 hours. Concentrate in vacuo to yield the crude enaminone: 3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one.

-

Cyclization: Dissolve the enaminone in Ethanol. Add Methylhydrazine sulfate (1.2 eq) (Use of the salt is critical to shift regioselectivity). Reflux for 12 hours.

-

Purification: The crude mixture may contain both 1,3- and 1,5-isomers. Separate via flash column chromatography (SiO2, EtOAc/Hexane gradient). The 1,5-isomer typically elutes later due to higher polarity or specific interaction with silica (verify via NOESY NMR: Cross-peak between N-Me and Pyridine protons indicates 1,5-substitution).

-

Step 3: Nitration

-

Dissolve 1-methyl-5-(pyridin-4-yl)pyrazole (1.0 eq) in concentrated

at 0°C. -

Dropwise add fuming

(1.5 eq) maintaining temperature <10°C. -

Stir at room temperature for 2 hours.

-

Pour onto ice/water and neutralize with

or -

Filter and wash with water to obtain 1-methyl-4-nitro-5-(pyridin-4-yl)pyrazole .

Step 4: Reduction to Amine

-

Dissolve the nitro intermediate in Methanol/THF (1:1).

-

Add 10% Pd/C catalyst (10 wt%).

-

Stir under

atmosphere (balloon pressure) for 4–12 hours. -

Filter through Celite to remove catalyst.

-

Concentrate filtrate to yield 1-Methyl-5-(pyridin-4-yl)-1H-pyrazol-4-amine .

Applications in Drug Discovery[2]

A. Kinase Inhibition (p38 MAPK, JNK, CDK)

The 4-aminopyrazole scaffold is a bioisostere of the 4-aminoimidazole found in the classic p38 inhibitor SB-203580 .

-

Mechanism: The amine is derivatized into a urea or amide. This extension reaches into the "selectivity pocket" (e.g., the DFG-out pocket) or interacts with the Glu-Lys salt bridge.

-

Case Study: In CDK2 inhibitors, replacing a phenylsulfonamide moiety with a pyrazole-amine core maintained potency while improving physicochemical properties (LogP, solubility).

B. Fragment-Based Drug Discovery (FBDD)

With a molecular weight of ~174 Da, this molecule is an ideal "fragment" for screening.

-

Ligand Efficiency (LE): High LE due to the rigid arrangement of donor/acceptor atoms.

-

Growth Vectors: The amine allows growth towards the solvent front, while the pyridine can be substituted (e.g., at the 2-position) to reach the gatekeeper residue.

C. IAP Antagonists

The scaffold has been cited in the synthesis of Inhibitors of Apoptosis (IAP) proteins, where the aminopyrazole mimics the N-terminal AVPI binding motif of SMAC mimetics [1].

Safety & Handling

-

Hydrazines: Methylhydrazine (used in synthesis) is highly toxic and a potential carcinogen. All cyclization reactions must be performed in a fume hood with appropriate scrubbing.

-

Aminopyrazoles: Generally stable, but can oxidize upon prolonged exposure to air/light. Store under inert atmosphere (Argon/Nitrogen) at 4°C.

-

Pyridine Moiety: May form salts; ensure free-base form is used for nucleophilic coupling reactions.

References

-

Inhibitors of IAP. US Patent Application 20060014700A1. (2006). Describes the synthesis and use of 1-methyl-5-phenyl-1H-pyrazol-4-amine derivatives.Link

-

Regioselective synthesis of 1,3- and 1,5-substituted pyrazoles. Tetrahedron Letters, 39(45), 8229-8232. (1998). Foundational method for controlling pyrazole regiochemistry.[4]Link

-

Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors. Molecules, 28(7), 2956. (2023). Illustrates the utility of aminopyrazole scaffolds in kinase inhibitor design.Link

Sources

Literature Review and Methodological Guide: Synthesis Pathways of 1-Methyl-5-(pyridin-4-yl)-1H-pyrazol-4-amine

Introduction & Pharmacological Relevance

The 4-amino-5-arylpyrazole scaffold is a privileged structure in modern medicinal chemistry. It frequently serves as a core pharmacophore in the development of targeted therapeutics, particularly kinase inhibitors (e.g., p38 MAPK, Raf, and LRRK2 inhibitors). Specifically, 1-Methyl-5-(pyridin-4-yl)-1H-pyrazol-4-amine provides a highly versatile synthetic handle: the C4-amino group allows for rapid derivatization (via amidation, urea formation, or sulfonylation), while the pyridin-4-yl group at C5 offers critical, directional hydrogen-bond acceptor interactions within the ATP-binding pocket of target kinases.

As a Senior Application Scientist, I have structured this guide to move beyond mere reaction schemes. Here, we analyze the mechanistic causality behind each synthetic choice, evaluate regioselectivity challenges, and provide self-validating protocols to ensure high-fidelity reproduction in your laboratory.

Retrosynthetic Analysis and Pathway Selection

Designing a robust, scalable synthesis for 1-Methyl-5-(pyridin-4-yl)-1H-pyrazol-4-amine requires overcoming two primary synthetic hurdles:

-

Regioselective Pyrazole Assembly: Differentiating the N1-methyl substitution to favor the 1,5-isomer over the sterically less encumbered 1,3-isomer.

-

C4-Functionalization: Introducing the amino group efficiently without over-oxidizing the electron-rich pyrazole ring or cross-reacting with the pyridine moiety.

To address these, two primary pathways dominate the literature and industrial scale-up:

-

Pathway A (Linear De Novo Synthesis): Construction of the pyrazole core via condensation, followed by electrophilic nitration at C4, and subsequent reduction[1].

-

Pathway B (Convergent Cross-Coupling): Starting from a pre-formed 4-amino-1-methylpyrazole[2], utilizing halogenation and palladium-catalyzed Suzuki-Miyaura cross-coupling to install the pyridin-4-yl moiety.

Pathway A: Linear Synthesis via Nitration-Reduction (Industry Standard)

Mechanistic Causality and Step-by-Step Analysis

Step 3.1: Enaminone Formation and Regioselective Cyclization The synthesis initiates with the condensation of 4-acetylpyridine with N,N-dimethylformamide dimethyl acetal (DMF-DMA) under refluxing conditions to yield an enaminone intermediate.

-

Causality: DMF-DMA acts as both a formylating agent and a solvent. The resulting enaminone provides a highly electrophilic

-carbon, which is essential for the subsequent hydrazine attack. -

Regioselectivity Control: When reacted with methylhydrazine, cyclization occurs. Conducting the cyclization in a protic solvent (like ethanol) with a catalytic amount of acetic acid favors the attack of the more nucleophilic, unsubstituted nitrogen of methylhydrazine on the carbonyl carbon. This kinetic control drives the equilibrium toward the desired 1,5-isomer, minimizing the formation of the 1,3-isomer byproduct.

Step 3.2: Electrophilic Nitration at C4

The isolated 1,5-isomer is subjected to electrophilic aromatic substitution using a nitrating mixture (fuming

-

Causality: The pyrazole ring is a

-excessive heterocycle. The C4 position is the most nucleophilic site, further activated by the electron-donating effect of the N1-methyl group. Nitration occurs exclusively at C4, avoiding the electron-deficient pyridine ring. Furthermore, the use of a strong acid medium protonates the pyridine ring, deactivating it entirely and directing the nitronium ion (

Step 3.3: Nitro Reduction The final step is the reduction of 1-methyl-4-nitro-5-(pyridin-4-yl)-1H-pyrazole to the corresponding amine[3].

-

Causality: Catalytic hydrogenation using Palladium on Carbon (Pd/C) under a hydrogen atmosphere is the cleanest method. However, for scale-up where pressure vessels are unavailable, Iron (Fe) powder and ammonium chloride (

) in aqueous ethanol provide a mild, highly tolerant reduction environment. This prevents the cleavage of the N-N pyrazole bond or the dearomatization of the pyridine ring, which can occasionally occur under harsh, high-pressure hydrogenation conditions.

Figure 1: Linear de novo synthesis via enaminone formation, nitration, and reduction.

Pathway B: Convergent Synthesis via Suzuki-Miyaura Coupling

For late-stage diversification or library synthesis, starting from commercially available 1-methyl-1H-pyrazol-4-amine[2] is highly efficient.

-

Protection & Halogenation: The C4-amine is protected as a Boc-carbamate to prevent unwanted oxidation or coordination to the metal catalyst. The pyrazole is then selectively brominated at C5 using N-Bromosuccinimide (NBS).

-

Cross-Coupling: The 5-bromo intermediate undergoes a Suzuki-Miyaura coupling with pyridin-4-ylboronic acid using a palladium catalyst (e.g.,

) and a mild base ( -

Deprotection: Acidic cleavage of the Boc group (using TFA in DCM) yields the target amine.

Figure 2: Convergent cross-coupling utilizing C-H functionalization and Suzuki-Miyaura coupling.

Quantitative Data & Yield Comparison

The following table summarizes the expected yields, reaction times, and purity profiles for the two primary synthesis pathways based on optimized laboratory conditions.

| Parameter | Pathway A: Linear Nitration/Reduction | Pathway B: Convergent Cross-Coupling |

| Total Steps | 4 | 4 (from 1-methyl-1H-pyrazol-4-amine) |

| Overall Yield | 45% – 55% | 35% – 40% |

| Key Bottleneck | Regioselective separation of 1,3- vs 1,5-isomers (~3:1 ratio under optimized conditions). | C5-Bromination can suffer from over-halogenation; Pd-catalyst cost. |

| Scalability | Excellent (Kilogram scale) | Moderate (Gram to multi-gram scale) |

| Purity (HPLC) | >98% after recrystallization | >95% (requires column chromatography) |

| Primary Use Case | Bulk synthesis of the core scaffold. | Rapid generation of C5-aryl analogs for SAR studies. |

Experimental Protocol: Self-Validating Workflow for Pathway A

This protocol details the critical nitration and reduction sequence (Steps 3.2 and 3.3), designed with built-in analytical checkpoints to ensure experimental integrity.

Part 1: Electrophilic Nitration

-

Preparation: Cool a solution of 1-methyl-5-(pyridin-4-yl)-1H-pyrazole (10.0 g, 62.8 mmol) in concentrated

(40 mL) to 0 °C in an ice bath. -

Addition: Dropwise, add fuming

(6.0 mL) over 30 minutes, maintaining the internal temperature below 5 °C to prevent oxidative degradation. -

Reaction: Remove the ice bath and heat the mixture to 60 °C for 3 hours.

-

Self-Validating Checkpoint: Monitor via LC-MS. The starting material (

160 -

Workup: Pour the mixture over crushed ice (200 g) and neutralize to pH 8 using aqueous

. Extract with EtOAc (3 x 100 mL), dry over

Part 2: Reduction to Amine

-

Preparation: Dissolve the nitro intermediate (10.0 g, 49.0 mmol) in a mixture of Ethanol (100 mL) and Water (25 mL).

-

Reagent Addition: Add Iron powder (13.7 g, 245 mmol) and Ammonium Chloride (

) (13.1 g, 245 mmol). -

Reaction: Reflux the suspension at 80 °C for 2 hours under vigorous stirring.

-

Self-Validating Checkpoint: Spot the reaction on a silica TLC plate (Eluent: 5% MeOH in DCM). The nitro compound (

, UV active) should be fully consumed, yielding a highly polar amine spot ( -

Workup: Filter the hot mixture through a pad of Celite to remove iron oxides, washing the cake with hot ethanol. Concentrate the filtrate under reduced pressure, dilute with water, and extract with DCM. Dry and concentrate to afford 1-Methyl-5-(pyridin-4-yl)-1H-pyrazol-4-amine as an off-white solid.

References

- ChemScene. "1-Methyl-4-(pyridin-4-yl)

- Sigma-Aldrich. "1-Methyl-1H-pyrazol-4-amine AldrichCPR." Sigma-Aldrich,

- National Institutes of Health (PMC). "Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds." NIH,

- ResearchGate. "Synthesis of 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide.

Sources

Safety data sheet (SDS) and toxicity profile for 1-Methyl-5-(pyridin-4-YL)-1H-pyrazol-4-amine

An in-depth toxicological evaluation of novel chemical intermediates is a cornerstone of modern drug development. 1-Methyl-5-(pyridin-4-YL)-1H-pyrazol-4-amine is a highly functionalized heterocyclic building block, frequently utilized in medicinal chemistry to construct kinase inhibitors (e.g., p38 MAPK or ALK inhibitors). Because empirical safety data for early-stage intermediates is rarely published in public repositories, establishing a Safety Data Sheet (SDS) requires a predictive, read-across methodology grounded in the structural liabilities of the molecule's core pharmacophores.

This whitepaper provides a comprehensive architectural breakdown of the compound's toxicity profile, the causality behind its predicted hazards, and the self-validating experimental workflows required to empirically confirm its safety parameters.

Structural Deconstruction & Predictive Toxicology

The toxicity profile of 1-Methyl-5-(pyridin-4-YL)-1H-pyrazol-4-amine is dictated by three distinct chemical motifs, each carrying specific biological liabilities:

A. The Primary Aromatic Amine (pAA) at C4 The most critical safety liability of this compound is the primary aromatic amine. Under ICH M7 guidelines, pAAs are flagged as structural alerts for mutagenicity [1]. The causality of this toxicity lies in hepatic metabolism. Cytochrome P450 (CYP) enzymes, particularly CYP1A2, N-hydroxylate the amine. Subsequent Phase II esterification (via sulfotransferases or N-acetyltransferases) creates an unstable ester that undergoes heterolytic cleavage. This generates a highly electrophilic nitrenium ion that covalently binds to the nucleophilic centers of DNA (e.g., the C8 position of guanine), causing genotoxic lesions.

Caption: CYP450-mediated bioactivation of primary aromatic amines to genotoxic nitrenium ions.

B. The Pyridine Ring at C5 The pyridine moiety introduces a high risk for reversible and time-dependent inhibition (TDI) of Cytochrome P450 enzymes, specifically CYP3A4 [2]. The sp2-hybridized nitrogen of the pyridine ring possesses a lone pair of electrons that directly coordinates with the heme iron at the active site of the CYP enzyme. This ligation prevents oxygen binding and substrate oxidation, leading to severe drug-drug interaction (DDI) liabilities.

C. The Aminopyrazole Core While pyrazoles are generally well-tolerated, specific aminopyrazole derivatives have been shown to undergo oxidative bioactivation into reactive intermediates that deplete intracellular glutathione (GSH), leading to idiosyncratic hepatotoxicity [3].

Core Safety Data Sheet (SDS) Parameters

Based on the structural alerts identified above, the predicted Global Harmonized System (GHS) classification and handling parameters for 1-Methyl-5-(pyridin-4-YL)-1H-pyrazol-4-amine are summarized below.

Table 1: Predicted GHS Classification & Handling Protocols

| Hazard Category | GHS Classification | Hazard Statement | Required Engineering Controls |

| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed. | Handle in a Class II biological safety cabinet or chemical fume hood. |

| Skin/Eye Irritation | Category 2 / 2A | H315/H319: Causes skin and serious eye irritation. | Nitrile gloves (min 0.11 mm thickness), safety goggles with side shields. |

| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects. | Dedicated weighing enclosures; HEPA filtration for aerosolized powders. |

| Specific Target Organ | Category 3 | H335: May cause respiratory irritation. | NIOSH-approved N95 or P100 particulate respirator during bulk transfer. |

Experimental Workflows for Toxicity Validation

To transition from in silico predictions to empirical SDS data, the following self-validating experimental workflows must be executed.

Caption: Workflow for the toxicological evaluation and SDS generation of the target compound.

Protocol 1: OECD 471 Bacterial Reverse Mutation (Ames) Test

Objective: Determine the mutagenic potential of the primary aromatic amine[4]. Causality: Salmonella typhimurium tester strains contain pre-existing mutations that render them unable to synthesize histidine. If the compound's nitrenium ion damages the bacterial DNA, error-prone repair mechanisms may induce a reversion mutation, restoring histidine synthesis and allowing colony growth on deficient media.

-

Preparation of S9 Metabolic Activation: Thaw Aroclor 1254-induced rat liver S9 fraction. Mix with NADP+, glucose-6-phosphate, and phosphate buffer to create the metabolic activation system necessary to N-hydroxylate the amine.

-

Pre-Incubation Treatment: Combine 100 µL of bacterial culture (e.g., TA98 for frameshift mutations, TA100 for base-pair substitutions), 500 µL of S9 mix (or buffer for -S9 conditions), and 50 µL of the test compound (dissolved in DMSO). Incubate at 37°C for 20 minutes to allow metabolic bioactivation.

-

Plating: Add 2 mL of molten top agar (containing trace amounts of histidine and biotin to allow initial division) to the mixture. Vortex gently and pour onto minimal glucose agar plates.

-

Incubation & Scoring: Incubate plates for 48–72 hours at 37°C. Count revertant colonies using an automated colony counter.

-

Self-Validating System: The assay relies on concurrent controls. Vehicle controls (DMSO) establish the spontaneous reversion baseline. Positive controls requiring metabolic activation (e.g., 2-aminoanthracene) validate the enzymatic activity of the S9 fraction. Direct-acting mutagens (e.g., sodium azide) validate the reversion capability of the specific bacterial strains.

Protocol 2: CYP3A4 Fluorometric Inhibition Assay

Objective: Quantify the heme-ligation liability of the pyridine ring. Causality: If the pyridine nitrogen coordinates with the CYP3A4 heme iron, it will competitively exclude the fluorogenic substrate, resulting in a measurable decrease in fluorescence.

-

Reagent Assembly: Prepare human recombinant CYP3A4 supersomes, the fluorescent substrate BFC (7-benzyloxy-4-trifluoromethylcoumarin), and an NADPH regenerating system.

-

Compound Incubation: Incubate serial dilutions of 1-Methyl-5-(pyridin-4-YL)-1H-pyrazol-4-amine (0.1 µM to 50 µM) with CYP3A4 supersomes and BFC in potassium phosphate buffer (pH 7.4) for 10 minutes at 37°C.

-

Reaction Initiation: Add the NADPH regenerating system to initiate the catalytic reaction.

-

Termination & Readout: Stop the reaction after 30 minutes using an 80% acetonitrile stop solution. Measure fluorescence (Ex: 409 nm, Em: 530 nm) generated by the formation of the HFC metabolite.

-

Self-Validating System: Ketoconazole is utilized as a reference inhibitor (positive control) to establish the maximum inhibition threshold. A "No-NADPH" control ensures that the observed fluorescence is strictly dependent on cytochrome P450 catalytic activity, ruling out compound auto-fluorescence.

Quantitative Data & Toxicological Thresholds

The following table outlines the expected quantitative thresholds for the compound based on its structural class, which dictate its progression in drug development.

Table 2: Predicted Physicochemical and Toxicological Thresholds

| Parameter | Predicted Value / Threshold | Clinical / Safety Implication |

| Molecular Weight | 174.20 g/mol | Optimal for favorable oral bioavailability (Lipinski's Rule of 5). |

| LogP (Octanol/Water) | ~1.2 - 1.8 | Moderate lipophilicity; low risk of severe bioaccumulation. |

| Ames Test (OECD 471) | High Risk (Positive) | Alert for mutagenicity; requires structural mitigation (e.g., steric hindrance of the amine). |

| CYP3A4 IC50 | < 5 µM (Predicted) | High risk of drug-drug interactions (DDI) via heme ligation. |

| GSH Trapping | Moderate Adduct Formation | Potential for idiosyncratic toxicity via aminopyrazole bioactivation. |

References

- Source: Genes and Environment (via NIH)

- Novel (Q)

- Source: Chemical Research in Toxicology (ACS Publications)

- Within-laboratory reproducibility of Ames test results: are repeat tests necessary?

Chemoinformatic Profiling and Hydrogen Bond Analysis of 1-Methyl-5-(pyridin-4-yl)-1H-pyrazol-4-amine

Executive Summary

In small molecule drug discovery, the precise quantification of Hydrogen Bond Donors (HBD) and Hydrogen Bond Acceptors (HBA) is not merely a bookkeeping exercise; it is a fundamental predictor of a compound's pharmacokinetic behavior, membrane permeability, and target affinity[1]. This technical whitepaper provides an in-depth chemoinformatic deconstruction of 1-Methyl-5-(pyridin-4-yl)-1H-pyrazol-4-amine . By moving beyond naive atomic counting and applying quantum-mechanical lone-pair availability rules, we establish the true topological hydrogen-bonding profile of this molecule and provide a self-validating experimental protocol for empirical verification.

Structural Deconstruction & Topological Profiling

1-Methyl-5-(pyridin-4-yl)-1H-pyrazol-4-amine is a heterocyclic scaffold characterized by a central pyrazole ring substituted with a methyl group, a primary amine, and a pyridine ring.

To accurately model its Absorption, Distribution, Metabolism, and Excretion (ADME) profile, we must first isolate its pharmacophoric features. The molecule (Formula: C9H10N4) contains four nitrogen atoms, but their hybridization states and participation in aromatic π-systems drastically alter their hydrogen-bonding capacities.

Quantitative Data Summary

The following table summarizes the theoretical chemoinformatic properties of the compound, contrasting standard Lipinski rules with advanced topological algorithms (e.g., Cactvs)[2],[3].

| Property | Value | Chemoinformatic Convention / Causality |

| Molecular Formula | C9H10N4 | Standard elemental composition. |

| Molecular Weight | 174.20 g/mol | Highly compliant with Lipinski limits (<500 Da). |

| Naive Lipinski HBA | 4 | Sum of all Nitrogen and Oxygen atoms. |

| Topological HBA | 3 | Based on available lone pairs (Cactvs algorithm)[2]. |

| Naive Lipinski HBD | 2 | Sum of individual N-H and O-H bonds. |

| Topological HBD | 1 | Number of donor functional groups (The -NH2 group)[4]. |

| Predicted TPSA | ~58.2 Ų | Fragment-based calculation indicating high membrane permeability. |

Mechanistic Derivation of Hydrogen Bond Parameters

A common pitfall in automated chemoinformatics is the naive summation of all nitrogen and oxygen atoms to determine the HBA count. As a Senior Application Scientist, it is critical to evaluate the quantum mechanical availability of each lone pair.

Hydrogen Bond Acceptors (HBA) = 3

The molecule contains four nitrogen atoms, but only three can act as acceptors:

-

Pyridine Nitrogen (C5-substitution): This nitrogen is sp² hybridized. Its lone pair resides in an orthogonal sp² orbital, completely independent of the aromatic π-system. It is highly available for hydrogen bonding. (HBA Contribution: +1)

-

Pyrazole N2: Similar to the pyridine nitrogen, N2 is sp² hybridized with an orthogonal lone pair projecting outward from the ring. (HBA Contribution: +1)

-

Primary Amine Nitrogen (C4-NH2): The sp³-hybridized nitrogen possesses a localized lone pair. While primary aromatic amines are weaker acceptors due to partial resonance with the ring, topological algorithms still classify them as active acceptors. (HBA Contribution: +1)

-

Pyrazole N1 (N-Methylated): This is the critical exception. To satisfy Hückel's 4n+2 rule for aromaticity, the lone pair on N1 must reside in an unhybridized p-orbital and delocalize into the pyrazole ring's π-system. Because the lone pair is electronically integrated into the aromatic sextet, it is unavailable for hydrogen bonding. This is identical to the behavior observed in indole (2,3-benzopyrrole), which possesses an HBA count of 0 despite having a nitrogen atom. (HBA Contribution: 0)

Hydrogen Bond Donors (HBD) = 1 (Group) / 2 (Atoms)

The sole source of hydrogen bond donation is the primary amine (-NH2) at the C4 position.

-

Under Lipinski's original strict atomic definition, this counts as 2 donors because there are two polar N-H bonds capable of coordinating with water[1].

-

However, modern structural databases (like PubChem) report the number of donor functional groups. Under this convention, the HBD count is 1 [4]. For rigorous ADME modeling, treating the group as having a donor capacity of 2 is recommended.

Caption: Pharmacophore mapping of 1-Methyl-5-(pyridin-4-yl)-1H-pyrazol-4-amine detailing HBD/HBA roles.

Experimental Validation Protocol (Self-Validating System)

Theoretical chemoinformatic counts must be empirically validated to ensure the compound does not form unexpected intramolecular hydrogen bonds that would alter its effective polar surface area. We employ Variable-Temperature NMR (VT-NMR) as a self-validating system to prove solvent exposure[5],[6].

Step-by-Step VT-NMR Methodology

Causality: The chemical shift (δ) of N-H protons is highly sensitive to hydrogen bonding. In a hydrogen-bond accepting solvent like DMSO-d6, exposed protons will bond with the solvent. As temperature increases, thermal kinetics break these intermolecular bonds, causing an upfield shift (lower ppm). The temperature coefficient (Δδ/ΔT) reveals the bonding state[5].

-

Sample Preparation: Dissolve 5.0 mg of the synthesized compound in 0.5 mL of anhydrous DMSO-d6 (ensure <0.01% water content to prevent rapid proton exchange).

-

Spectral Acquisition: Acquire high-resolution ¹H-NMR spectra at 5 K intervals ranging from 298 K to 338 K.

-

Signal Tracking: Isolate the broad singlet corresponding to the -NH2 protons (typically between 4.0 and 6.0 ppm).

-

Coefficient Calculation: Plot the chemical shift (δ) against Temperature (T). Calculate the slope to derive the Δδ/ΔT coefficient.

-

Data Interpretation:

-

If Δδ/ΔT < -4.5 ppb/K (highly negative): The amine protons are fully exposed to the solvent, confirming an active HBD count of 2 (atomic)[5].

-

If Δδ/ΔT > -3.0 ppb/K (closer to zero): The protons are shielded or locked in an intramolecular hydrogen bond, effectively reducing the functional HBD count. Given the geometry of this molecule, high solvent exposure is expected.

-

Caption: Experimental workflow for empirical validation of hydrogen bonding capacity.

Pharmacokinetic Implications (ADME)

The established profile (HBA = 3, HBD = 1 group / 2 atoms) places 1-Methyl-5-(pyridin-4-yl)-1H-pyrazol-4-amine well within the optimal boundaries of Lipinski's Rule of Five (HBA ≤ 10, HBD ≤ 5),.

Because the N1 position is methylated, the molecule avoids the high polarity and promiscuous hydrogen-bonding networks often associated with unsubstituted pyrazoles. This strategic methylation lowers the Topological Polar Surface Area (TPSA) to approximately 58.2 Ų, which is highly favorable for passive transcellular permeability across the intestinal epithelium and suggests potential for Blood-Brain Barrier (BBB) penetration (typically requiring TPSA < 90 Ų).

References[2] Title: 3-(2-Aminoethyl)benzene-1,2-diol - PubChem

Source: nih.gov URL: 4] Title: 3h-Aniline | C6H9N | CID 17877848 - PubChem - NIH Source: nih.gov URL: 1] Title: Lipinski's rule of five | 1238 Publications | 3306 Citations Source: scispace.com URL: Title: small molecule drug discovery - Next Generation Treatment Solutions - Vipergen Source: vipergen.com URL: 5] Title: Improving on Nature: Making a Cyclic Heptapeptide Orally Bioavailable - UQ eSpace Source: uq.edu.au URL: 6] Title: Structural Features in Orally Bioavailable Cyclic Peptides - UQ eSpace Source: uq.edu.au URL: ] Title: 2,3-BENZOPYRROLE - Ataman Kimya Source: atamanchemicals.com URL:

Sources

- 1. scispace.com [scispace.com]

- 2. 3-(2-Aminoethyl)benzene-1,2-diol | C8H11NO2 | CID 12707042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. small molecule drug discovery - Next Generation Treatment Solutions [vipergen.com]

- 4. 3h-Aniline | C6H9N | CID 17877848 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 6. espace.library.uq.edu.au [espace.library.uq.edu.au]

Methodological & Application

Synthesis Protocol for 1-Methyl-5-(pyridin-4-YL)-1H-pyrazol-4-amine: An Application Note for Medicinal Chemistry and Drug Development

Introduction

The aminopyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1] Specifically, derivatives of 1-methyl-5-(pyridin-4-yl)-1H-pyrazol-4-amine are of interest to researchers in drug development for their potential as kinase inhibitors and for their applications in oncology and inflammatory diseases. This document provides a comprehensive, step-by-step protocol for the synthesis of this target compound, designed for researchers, scientists, and professionals in the field of drug development. The outlined synthetic route is based on established chemical principles and provides a logical and efficient pathway to the desired molecule.

Synthetic Strategy Overview

The synthesis of 1-Methyl-5-(pyridin-4-YL)-1H-pyrazol-4-amine is proposed as a three-step process. This strategy was designed for its robustness and reliance on well-documented chemical transformations. The overall workflow is depicted below.

Caption: Overall synthetic workflow for 1-Methyl-5-(pyridin-4-YL)-1H-pyrazol-4-amine.

Detailed Experimental Protocols

Step 1: Synthesis of 3-Oxo-3-(pyridin-4-yl)propanenitrile

This initial step involves a Claisen condensation reaction to form the key β-ketonitrile intermediate. This reaction is a fundamental carbon-carbon bond-forming reaction.

Materials:

| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Amount | Moles |

| Isonicotinonitrile | C₆H₄N₂ | 104.11 | 10.41 g | 0.1 |

| Ethyl acetate | C₄H₈O₂ | 88.11 | 26.43 g (30 mL) | 0.3 |

| Sodium ethoxide | C₂H₅NaO | 68.05 | 8.17 g | 0.12 |

| Anhydrous Ethanol | C₂H₅OH | 46.07 | 150 mL | - |

| Diethyl ether | (C₂H₅)₂O | 74.12 | As needed | - |

| Hydrochloric acid (1M) | HCl | 36.46 | As needed | - |

Procedure:

-

In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, under a nitrogen atmosphere, dissolve sodium ethoxide in 100 mL of anhydrous ethanol.

-

To this solution, add ethyl acetate dropwise over 30 minutes while maintaining the temperature at 25 °C.

-

In a separate beaker, dissolve isonicotinonitrile in 50 mL of anhydrous ethanol.

-

Add the isonicotinonitrile solution dropwise to the reaction mixture over 30 minutes.

-

After the addition is complete, heat the mixture to reflux (approximately 78 °C) and maintain for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath.

-

Slowly add 1M hydrochloric acid to neutralize the reaction mixture to a pH of approximately 7.

-

Concentrate the mixture under reduced pressure to remove the ethanol.

-

Extract the aqueous residue with diethyl ether (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure 3-oxo-3-(pyridin-4-yl)propanenitrile.

Step 2: Synthesis of 1-Methyl-5-(pyridin-4-yl)-1H-pyrazole

This step involves the cyclization of the β-ketonitrile with methylhydrazine to form the pyrazole ring. The reaction proceeds through a nucleophilic attack of the hydrazine followed by intramolecular cyclization and dehydration.

Materials:

| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Amount | Moles |

| 3-Oxo-3-(pyridin-4-yl)propanenitrile | C₈H₆N₂O | 146.15 | 14.6 g | 0.1 |

| Methylhydrazine | CH₆N₂ | 46.07 | 4.61 g (4.8 mL) | 0.1 |

| Glacial Acetic Acid | C₂H₄O₂ | 60.05 | 5 mL | - |

| Ethanol | C₂H₅OH | 46.07 | 100 mL | - |

Procedure:

-

In a 250 mL round-bottom flask, dissolve 3-oxo-3-(pyridin-4-yl)propanenitrile in 100 mL of ethanol.

-

Add glacial acetic acid (5 mL) to the solution to act as a catalyst.

-

Add methylhydrazine dropwise to the stirred solution at room temperature. An exothermic reaction may be observed.

-

After the addition is complete, heat the reaction mixture to reflux for 6 hours. Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in dichloromethane (100 mL) and wash with a saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to give the crude 1-methyl-5-(pyridin-4-yl)-1H-pyrazole.

-

The crude product can be purified by recrystallization from a suitable solvent system like ethanol/water.

Step 3: Synthesis of 1-Methyl-5-(pyridin-4-YL)-1H-pyrazol-4-amine

The final step involves the introduction of the amine group at the 4-position of the pyrazole ring. This is achieved through a two-step process: nitration followed by reduction.

Sub-step 3a: Nitration of 1-Methyl-5-(pyridin-4-yl)-1H-pyrazole

Nitration of the pyrazole ring is a common electrophilic aromatic substitution.[1][2]

Caption: Mechanism of pyrazole nitration.

Materials:

| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Amount | Moles |

| 1-Methyl-5-(pyridin-4-yl)-1H-pyrazole | C₉H₉N₃ | 159.19 | 15.9 g | 0.1 |

| Fuming Nitric Acid (90%) | HNO₃ | 63.01 | 10 mL | - |

| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | 20 mL | - |

Procedure:

-

In a 250 mL round-bottom flask, cool concentrated sulfuric acid to 0 °C in an ice-salt bath.

-

Slowly add 1-methyl-5-(pyridin-4-yl)-1H-pyrazole to the cold sulfuric acid with stirring.

-

To this solution, add fuming nitric acid dropwise, ensuring the temperature does not exceed 10 °C.

-

After the addition, allow the reaction mixture to stir at 0-5 °C for 2 hours.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralize the solution with a cold, concentrated solution of sodium hydroxide until a precipitate forms.

-

Filter the solid precipitate, wash thoroughly with cold water, and dry under vacuum to yield 1-methyl-4-nitro-5-(pyridin-4-yl)-1H-pyrazole.

Sub-step 3b: Reduction of 1-Methyl-4-nitro-5-(pyridin-4-yl)-1H-pyrazole

The reduction of the nitro group to an amine is a standard transformation, often achieved with high efficiency using catalytic hydrogenation.[3][4]

Materials:

| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Amount | Moles |

| 1-Methyl-4-nitro-5-(pyridin-4-yl)-1H-pyrazole | C₉H₈N₄O₂ | 204.18 | 20.4 g | 0.1 |

| Palladium on Carbon (10% Pd/C) | Pd/C | - | 1.0 g | - |

| Hydrazine Hydrate (80%) | N₂H₄·H₂O | 50.06 | 10 mL | - |

| Methanol | CH₃OH | 32.04 | 200 mL | - |

Procedure:

-

In a 500 mL round-bottom flask, suspend 1-methyl-4-nitro-5-(pyridin-4-yl)-1H-pyrazole and 10% Pd/C in methanol.

-

Heat the mixture to a gentle reflux.

-

Add hydrazine hydrate dropwise to the refluxing mixture over a period of 1 hour. The reaction is exothermic, and the rate of addition should be controlled to maintain a steady reflux.

-

After the addition is complete, continue to reflux for an additional 4 hours, or until TLC indicates the disappearance of the starting material.

-

Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with methanol.

-

Combine the filtrate and washings and remove the solvent under reduced pressure.

-

The resulting crude product can be purified by recrystallization from a suitable solvent such as ethanol to afford the final product, 1-Methyl-5-(pyridin-4-YL)-1H-pyrazol-4-amine.

Characterization

The identity and purity of the final compound should be confirmed by standard analytical techniques, including:

-

¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.

-

Mass Spectrometry: To determine the molecular weight.

-

Melting Point: As an indicator of purity.

Safety Precautions

-

All procedures should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

-

Methylhydrazine and hydrazine hydrate are toxic and corrosive. Handle with extreme care.

-

Nitrating agents are highly corrosive and strong oxidizing agents. Handle with caution.

-

Catalytic hydrogenation with hydrazine can be vigorous. Ensure proper temperature control.

References

- El-Emary, T. I. (2007). Synthesis and biological activity of some new pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines. Journal of the Chinese Chemical Society, 54(3), 737-746.

- Ghodsi, S., & Divsalar, A. (2019). A review on the synthesis of pyrazole derivatives and their biological activities. Journal of the Iranian Chemical Society, 16(10), 2115-2144.

-

Kallitsaki, M. G., Ioannou, D. I., Terzidis, M. A., Kostakis, G. E., & Lykakis, J. N. (2020). A selective photoinduced reduction of nitroarenes to N-arylhydroxylamines. Organic Letters, 22(11), 4339-4343.[3]

-

Pala, M. Ç. (2016). How do you do reduction of aromatic nitro or nitroimidazole? ResearchGate.[4]

- Shackelford, S. A., et al. (2003). Direct nitration of five membered heterocycles. Arkivoc, 2003(12), 180-193.

Sources

Optimal reaction conditions for aminating pyrazole-pyridine intermediates

Application Note: Optimal Reaction Conditions for Aminating Pyrazole-Pyridine Intermediates

Abstract

The pyrazole-pyridine fused ring system (e.g., pyrazolo[1,5-a]pyridine, 1H-pyrazolo[3,4-b]pyridine) is a privileged scaffold in kinase inhibitor discovery (e.g., p38, JAK, and B-Raf inhibitors).[1] However, introducing amine functionalities via C-N bond formation is frequently bottlenecked by catalyst poisoning (due to

Mechanistic Challenges & Strategic Considerations

Before selecting a protocol, the electronic and steric environment of the substrate must be analyzed.

-

Catalyst Deactivation: The pyridine and pyrazole nitrogens are potent

-donors. They can displace phosphine ligands from Palladium, forming inactive -

Regioselectivity: In poly-halogenated scaffolds (e.g., 4,6-dichloro-1H-pyrazolo[3,4-b]pyridine), the position

to the pyridine nitrogen (C4/C6) is most electrophilic.

Decision Tree: Method Selection

Figure 1: Strategic workflow for selecting the optimal amination methodology based on substrate electronics.

Method A: Nucleophilic Aromatic Substitution ( )

Best For: Activated halides (e.g., 4-chloro or 6-chloro derivatives) where the carbon is electron-deficient. Mechanism: Addition-Elimination via a Meisenheimer complex.

Protocol 1: Standard Amination

Scope: Primary and secondary aliphatic amines.[2] Aniline derivatives may require higher temperatures.[3]

Reagents:

-

Substrate: 1.0 equiv (e.g., 4-chloro-1H-pyrazolo[3,4-b]pyridine)

-

Amine: 1.2 – 1.5 equiv

-

Base: DIPEA (N,N-Diisopropylethylamine) (2.0 – 3.0 equiv)

-

Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO (anhydrous)

Step-by-Step:

-

Charge: In a microwave vial or pressure tube, dissolve the substrate (1.0 mmol) in NMP (3 mL, 0.33 M).

-

Add: Add DIPEA (3.0 mmol) followed by the amine (1.5 mmol).

-

Heat:

-

Standard: Heat to 100°C – 120°C for 4–16 hours.

-

Microwave (Recommended): 140°C for 30–60 minutes.

-

-

Monitor: Check via LCMS. Look for the disappearance of the M+ (Cl pattern) and appearance of M+ (Amine).

-

Workup: Dilute with EtOAc (20 mL), wash with water (3 x 10 mL) to remove NMP/DMSO. Dry over

.[3]

Expert Insight: If conversion is low, add KF (Potassium Fluoride, 2.0 equiv) . The fluoride acts as a "shuttle" base and increases the local concentration of the nucleophile, or can form a more reactive heteroaryl-fluoride intermediate in situ.

Method B: Buchwald-Hartwig Cross-Coupling

Best For: Unactivated halides (e.g., 3-bromo, 5-bromo derivatives) or deactivated anilines. Mechanism: Pd(0)/Pd(II) catalytic cycle.[2][4]

Protocol 2: High-Performance Pd-Catalysis

Scope: Challenging substrates, heteroaryl amines, and unactivated positions.

Reagents:

-

Catalyst: Pd-BrettPhos-G3 (Precatalyst) or

+ BrettPhos. -

Base: NaOtBu (Sodium tert-butoxide) or

(for base-sensitive substrates). -

Solvent: 1,4-Dioxane or t-Amyl Alcohol (anhydrous, degassed).

Step-by-Step:

-

Inert Atmosphere: Flame-dry a reaction vial and cool under Argon/Nitrogen.

-

Charge Solids: Add Substrate (1.0 mmol), Amine (1.2 mmol), Base (NaOtBu, 1.4 mmol), and Catalyst (Pd-BrettPhos-G3, 2–5 mol%).

-

Note: Using a precatalyst (G3/G4) is critical to avoid the induction period and prevent Pd-black formation caused by the pyrazole nitrogens.

-

-

Solvent: Add sparged 1,4-Dioxane (5 mL, 0.2 M). Seal the vial.

-

Reaction: Heat to 90°C – 110°C for 2–12 hours.

-

Workup: Filter through a pad of Celite (eluting with EtOAc). Concentrate and purify via flash chromatography.

Optimization Screening Table (DoE)

If Protocol 2 fails, run this 4-reaction screen (50 mg scale):

| Entry | Catalyst (5 mol%) | Ligand (10 mol%) | Base (2 eq) | Solvent | Rationale |

| 1 | BrettPhos | NaOtBu | Dioxane | Standard for primary amines. | |

| 2 | Xantphos | Dioxane | Excellent for amides/anilines (Chelating). | ||

| 3 | RuPhos | NaOtBu | Toluene | Best for secondary amines/bulky substrates. | |

| 4 | tBuXPhos | t-Amyl-OH | Mild base condition for sensitive groups. |

Mechanistic Visualization

The following diagram illustrates the competing pathways and the role of the ligand in preventing catalyst death.

Figure 2: Catalytic cycle showing the off-cycle poisoning pathway common in pyrazole substrates. Bulky ligands (e.g., BrettPhos) sterically crowd the metal center, disfavoring N-coordination (Poisoning) and favoring the desired catalytic cycle.

Troubleshooting & FAQ

Q: The reaction turns black immediately (Pd Black precipitation).

-

Cause: Ligand dissociation. The pyrazole substrate is displacing your phosphine ligand.

-

Fix: Switch to a stronger binding ligand (e.g., Xantphos) or increase ligand:metal ratio to 2:1 or 3:1. Lower the temperature to 80°C.

Q: I see conversion but multiple spots on TLC (Regioisomers).

-

Cause: If the substrate has multiple halides (e.g., 4,6-dichloro),

lacks perfect selectivity. -